methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate
Description
Methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate is a conjugated diene ester featuring a benzenesulfonyl electron-withdrawing group at position 4 and a dimethylamino electron-donating group at position 3. The comparison below focuses on structurally related compounds to infer its behavior and utility.
Properties
IUPAC Name |
methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-15(2)11-13(9-10-14(16)19-3)20(17,18)12-7-5-4-6-8-12/h4-11H,1-3H3/b10-9+,13-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECVEXYWIBUKDB-SNMPHBPQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=CC(=O)OC)S(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=C\C(=O)OC)/S(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate, a multi-step synthesis is typically employed:
Formation of the dienoate backbone: : This involves the reaction of dimethylamino compounds with suitable alkenes to form the penta-2,4-dienoate framework.
Sulfone introduction: : This step often involves sulfonation reactions using benzenesulfonyl chloride. The reaction conditions typically include a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would involve scaling up these reactions under controlled conditions, ensuring the purity of the final product through crystallization or distillation techniques. Automation and continuous flow processes can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfone group is stable, but the compound may undergo oxidation at the dimethylamino group.
Reduction: : The compound can be reduced at the double bonds, potentially leading to hydrogenated derivatives.
Substitution: : Both the benzenesulfonyl and dimethylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products
Depending on the reaction type:
Oxidation: might yield sulfoxides or other oxidized derivatives.
Reduction: may yield saturated or partially reduced products.
Substitution: can lead to derivatives with different functional groups replacing the original groups.
Scientific Research Applications
Scientific Applications of Methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate
This compound is a complex organic compound combining aromatic and aliphatic structures, with a sulfone and an amine group. It is known for its unique structure, enabling it to participate in various chemical reactions, making it useful in scientific and industrial applications.
Preparation Methods
This compound is typically synthesized through a multi-step process.
Synthetic Routes:
- Formation of the dienoate backbone : This involves reacting dimethylamino compounds with suitable alkenes to create the penta-2,4-dienoate framework.
- Sulfone introduction : This step usually involves sulfonation reactions using benzenesulfonyl chloride, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial production involves scaling up these reactions under controlled conditions, ensuring the final product's purity through methods like crystallization or distillation. Automation and continuous flow processes enhance efficiency and consistency in large-scale production.
Chemical Reactions
This compound can undergo several types of chemical reactions due to its functional groups.
Types of Reactions:
- Oxidation : The dimethylamino group is susceptible to oxidation. Potassium permanganate or chromium trioxide in acidic conditions can be used as oxidizing agents. Oxidation might yield sulfoxides or other oxidized derivatives.
- Reduction : The double bonds in the compound can be reduced using hydrogen gas () with a palladium on carbon (Pd/C) catalyst, potentially leading to hydrogenated derivatives.
- Substitution : Both the benzenesulfonyl and dimethylamino groups can participate in substitution reactions with nucleophiles like amines or thiols under basic conditions, leading to derivatives with different functional groups replacing the original groups.
Applications in Scientific Research
This compound is a versatile compound with applications in chemistry, biology, and industry.
Specific Applications:
- Chemistry : It serves as a reactant or intermediate in organic synthesis.
- Biology : It is used in studying enzyme interactions due to its functional groups. The dimethylamino group might interact with enzymes or receptors, while the sulfonyl group could affect molecular stability. Interaction with biological systems could involve pathways related to enzyme inhibition or activation, signal transduction, or molecular binding.
- Industry : It acts as a chemical precursor for synthesizing more complex molecules or in material science for creating polymers and specialty chemicals.
The compound has potential biological activities, with the dimethylamino group possibly interacting with enzymes and receptors, and the sulfonyl group influencing molecular stability. Compounds with similar functional groups have demonstrated promising results in inhibiting cancer cell growth.
Mechanism of Action
The mechanism of action for methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate depends on its application:
Molecular Targets: : The dimethylamino group might interact with enzymes or receptors, while the sulfonyl group could affect molecular stability.
Pathways Involved: : Interaction with biological systems could involve pathways related to enzyme inhibition or activation, signal transduction, or molecular binding.
Comparison with Similar Compounds
Penta-2,4-Dienamide Derivatives (D14–D20)
Structural Similarities : The D14–D20 series () shares the (2E,4E)-penta-2,4-dienyl backbone but replaces the ester with an amide and substitutes the benzenesulfonyl group with benzo[d][1,3]dioxol-5-yl or aryloxy moieties.
Key Differences :
- Functional Groups : Amide vs. ester groups alter polarity and hydrogen-bonding capacity.
- Physical Properties :
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| D14 | 13.7 | 208.9–211.3 |
| D16 | 21.3 | 231.4–233.5 |
| D20 | 24.8 | 182.9–185.0 |
Higher melting points in D14–D20 suggest stronger intermolecular forces (e.g., amide H-bonding) compared to the target ester.
Applications : These amides are designed for pharmacological screening, whereas the target ester’s benzenesulfonyl group may confer distinct reactivity or bioactivity .
Fluorescent Probes (DAPH-DNP, AN-1/AN-2)
- Structure: (2E,4E)-5-(4-(dimethylamino)phenyl)-1-(2-(2,4-dinitrophenoxy)phenyl)penta-2,4-dien-1-one.
- Comparison: The dimethylamino group and conjugated diene system are shared, but DAPH-DNP is a ketone with a dinitrophenyl (DNP) sensing unit.
- Properties : Exhibits a large Stokes shift (NIR emission) due to excited-state intramolecular charge transfer (ESIPT). The benzenesulfonyl group in the target compound may similarly influence charge transfer but lacks a fluorophore .
- Structure : AN-1 has a single ethylene bridge, while AN-2 extends conjugation with two double bonds.
- Properties: Extended π-bridges enhance nonlinear optical (NLO) absorption. The target compound’s benzenesulfonyl group could modulate NLO responses by introducing electron withdrawal .
Chalcone Derivatives (Compounds 4–7)
- Examples: (2E,4E)-5-(4-(dimethylamino)phenyl)-1-(p-tolyl)penta-2,4-dien-1-one (bright red powder, 71% yield).
- Comparison: Chalcones are α,β-unsaturated ketones, whereas the target compound is an ester. Both share the dimethylamino group and diene system.
- Applications : Chalcones show anti-Alzheimer’s activity in Drosophila models. The ester and benzenesulfonyl groups in the target compound may alter bioavailability or target specificity .
Solvatochromic Malononitrile Derivatives (DCV[3], DCV[4])
Structure (): 2-{(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile. Comparison: The malononitrile acceptor enhances solvatochromism. The target compound’s ester and benzenesulfonyl groups may reduce polarity compared to DCV[3], affecting solvent interactions .
Simple Esters (Ethyl/Methyl Penta-2,4-Dienoates)
Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate ():
- Structure: Lacks functional groups (dimethylamino, benzenesulfonyl).
- Comparison : The absence of electron-donating/withdrawing substituents simplifies reactivity. The target compound’s benzenesulfonyl group may increase stability or direct electrophilic attacks .
Biological Activity
Methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate is a complex organic compound notable for its unique structural features, including a sulfone group and a dimethylamino group. This compound has garnered interest in various scientific fields due to its potential biological activities.
Structural Characteristics
The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H17NO4S
- CAS Number: 339276-69-6
This compound combines aromatic and aliphatic characteristics, which contributes to its reactivity and biological interactions.
The biological activity of this compound primarily involves:
- Molecular Targets: The dimethylamino group may interact with various enzymes and receptors, while the sulfonyl group can influence molecular stability.
- Biological Pathways: The compound may engage in enzyme inhibition or activation, affecting signal transduction pathways and molecular binding interactions.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar functional groups have shown promising results in inhibiting cancer cell growth.
Table 1: Comparative Anticancer Activity
The growth inhibition values indicate that compounds with similar structures may exhibit significant anticancer properties.
Enzyme Interaction Studies
The interaction between this compound and specific enzymes has been investigated using in vitro assays. These studies suggest that the compound could potentially act as an inhibitor for certain kinases involved in cancer progression.
Table 2: Enzyme Inhibition Studies
Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives. The findings indicate that modifications to the core structure can enhance biological activity and selectivity towards specific targets.
Case Study: Synthesis of Derivatives
A recent investigation synthesized various derivatives of this compound to evaluate their biological activity against cancer cell lines. The study utilized a range of synthetic methods to create these derivatives and assessed their cytotoxic effects through MTT assays.
Table 3: Summary of Derivative Activities
| Derivative Name | Cytotoxicity (GI50 µM) | Selectivity Index | Reference |
|---|---|---|---|
| Derivative A | 5.00 | High | |
| Derivative B | 10.00 | Moderate |
Q & A
Basic Research Questions
Q. What are the key considerations for designing synthetic routes for methyl (2E,4E)-4-(benzenesulfonyl)-5-(dimethylamino)penta-2,4-dienoate?
- Methodological Answer : Begin with precursor molecules containing conjugated dienes and sulfonyl/amino substituents. For example, sulfonylation of a dienamine intermediate using benzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) can introduce the sulfonyl group, followed by esterification with methyl iodide. Ensure stereochemical control via reaction temperature and solvent polarity to maintain (E,E) configuration .
- Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry and NOESY for stereochemical assignment. Compare coupling constants (e.g., J2,3 and J4,5) with literature values for analogous dienes .
Q. How can the purity and stability of this compound be validated during synthesis?
- Methodological Answer : Monitor reactions via TLC (silica gel, hexane/ethyl acetate) and HPLC (C18 column, UV detection at 254 nm). Assess stability under varying pH and temperature using accelerated degradation studies. For purity, combine elemental analysis (C, H, N, S) with high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic techniques are critical for confirming the (2E,4E) configuration?
- Methodological Answer :
- NMR : Look for characteristic coupling constants (e.g., J2,3 ≈ 15–16 Hz for trans double bonds) and NOESY correlations between protons on C2 and C4.
- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry, as demonstrated for ethyl analogs in similar sulfonyl-dienoate systems .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in Diels-Alder or Michael addition reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and electron density maps. For example, the electron-withdrawing benzenesulfonyl group lowers LUMO energy, enhancing electrophilicity for nucleophilic attacks. Compare computed transition states with experimental regioselectivity data .
Q. What strategies resolve contradictions in reported bioactivity data for sulfonyl-dienoate derivatives?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., MTT for cytotoxicity and flow cytometry for apoptosis). Adjust experimental conditions (e.g., cell line specificity, compound solubility in DMSO/PBS) to mitigate false negatives. Meta-analysis of structural analogs (e.g., ethyl vs. methyl esters) can clarify substituent effects on activity .
Q. How does the sulfonyl group influence the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding with enzymes like carbonic anhydrase or kinases. Parametrize the sulfonyl group’s electrostatic potential and hydrogen-bonding capacity. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this class of compounds?
- Methodological Answer :
- Variable substituents : Synthesize derivatives with modified sulfonyl (e.g., tosyl, mesyl) or amino groups (e.g., morpholino, piperidino).
- Biological testing : Use a standardized panel of cancer cell lines (e.g., SW620, MCF-7) and normalize IC50 values against controls like cisplatin.
- Data analysis : Apply multivariate regression to correlate logP, PSA, and steric parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
